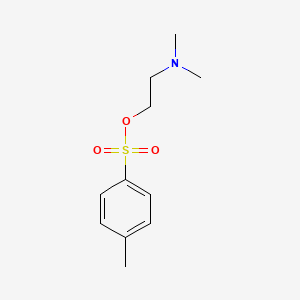

2-(Dimethylamino)ethyl 4-methylbenzenesulfonate

Description

2-(Dimethylamino)ethyl 4-methylbenzenesulfonate (CAS: 123091-15-6) is a sulfonate ester characterized by a dimethylaminoethyl group attached to a 4-methylbenzenesulfonate (tosylate) backbone. Its molecular formula is C₁₁H₁₇NO₃S (MW: 243.32 g/mol). The compound is primarily utilized as a chemical intermediate in pharmaceutical and polymer industries, particularly in synthesizing quaternary ammonium salts for cationic polymer flocculants . Its structure combines the electron-withdrawing tosyl group with the nucleophilic dimethylamino moiety, enabling versatile reactivity in alkylation and polymerization reactions.

Properties

IUPAC Name |

2-(dimethylamino)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-8-12(2)3/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKUGMWRLGPQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449742 | |

| Record name | 2-(dimethylamino)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123091-15-6 | |

| Record name | 2-(dimethylamino)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2-(dimethylamino)ethanol . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic substitution: Products include substituted amines, thiols, and ethers.

Oxidation: Products include sulfonic acids and sulfonates.

Reduction: Products include sulfinates and sulfides.

Scientific Research Applications

Polymer Chemistry

2-(Dimethylamino)ethyl 4-methylbenzenesulfonate serves as a monomer in the synthesis of various polymers. Its quaternized forms have been utilized to prepare highly efficient antibacterial magnetic particles. The high density of quaternary ammonium groups enhances antibacterial activity, making it suitable for applications in biomedical fields.

- Polymerization Techniques : The compound can undergo free-radical polymerization, yielding polymers with significant antimicrobial properties. For instance, poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) copolymers have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

The compound's ability to form cationic polymers has led to its exploration as an antimicrobial agent. Research indicates that quaternized PDMAEMA derivatives exhibit bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves electrostatic interactions between the positively charged polymer and negatively charged bacterial membranes, leading to cell disruption.

- Case Study : A study demonstrated that PDMAEMA-based nanogels could effectively kill pathogenic bacteria through time-kill assays, highlighting their potential in combating antibiotic-resistant infections .

Drug Delivery Systems

The amphiphilic nature of this compound allows it to interact with various biomolecules, making it a candidate for drug delivery systems. Its ability to form complexes with nucleic acids positions it as a promising agent for gene delivery applications.

- Ocular Drug Delivery : A crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride was synthesized for ocular drug delivery, demonstrating the versatility of this compound in therapeutic applications .

Summary of Applications

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a monomer for synthesizing antimicrobial polymers and magnetic particles. |

| Antimicrobial Activity | Exhibits bactericidal properties against multiple pathogens through electrostatic interactions. |

| Drug Delivery Systems | Functions in gene delivery and as a vehicle for ocular drug delivery systems. |

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions . The dimethylamino group can donate electrons, making the compound a good nucleophile . The sulfonate group can accept electrons, making it a good electrophile . These properties enable the compound to participate in a variety of chemical reactions, including nucleophilic substitution and electrophilic addition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the 4-methylbenzenesulfonate core but differ in substituents on the ethyl chain, impacting their physicochemical and reactive properties:

Reactivity and Stability

- Nucleophilicity: The dimethylamino group in this compound enhances nucleophilicity, enabling facile quaternization (e.g., with alkyl halides) to form cationic polymers . In contrast, non-aminated analogs like 2-(1-benzofuran-3-yl)ethyl 4-methylbenzenesulfonate lack this reactivity.

- Photoreactivity : The diazirinyl variant (CAS: 25055-84-9) undergoes UV-induced crosslinking, making it valuable for probing protein-ligand interactions .

- Solubility : Compounds with polar substituents (e.g., methoxyethoxyethoxy chains) exhibit higher aqueous solubility compared to aromatic derivatives (e.g., benzofuran or thiophene) .

Research Findings and Performance Metrics

Comparative Reactivity in Polymerization

A study on resin cements compared ethyl 4-(dimethylamino) benzoate (analogous to the dimethylamino group in the target compound) with 2-(dimethylamino)ethyl methacrylate. Key findings:

- Higher Reactivity: Ethyl 4-(dimethylamino) benzoate achieved a 15% higher degree of conversion due to enhanced electron-donating effects .

- Physical Properties: Resins with dimethylamino-substituted benzoates exhibited superior tensile strength (25–30 MPa) versus methacrylate derivatives (18–22 MPa) .

Thermal Stability

- Sulfonate vs. Acrylate Esters : Tosylate derivatives generally exhibit higher thermal stability (>200°C decomposition) compared to acrylates (<150°C) due to robust sulfonyl-oxygen bonds .

Biological Activity

2-(Dimethylamino)ethyl 4-methylbenzenesulfonate, with the CAS number 123091-15-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and case analyses, providing insights into its mechanisms of action and therapeutic potential.

The compound features a dimethylamino group and a sulfonate moiety, which contribute to its solubility and interaction with biological systems. Its structure can be represented as follows:

- Molecular Formula : C₁₁H₁₅N₁O₃S

- Molecular Weight : 239.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Neuroprotective Effects : Preliminary data suggest that this compound may offer protective effects in neuronal cells, potentially mitigating neurodegenerative processes.

- Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties, indicating potential applications in treating infections.

- Ligand Modulation : The compound has been observed to modulate enzyme and receptor activities, suggesting its role as a ligand in biochemical assays.

Summary of Biological Activities

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and enhanced cell viability compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity Assessment

In another study, derivatives of the compound were tested against various bacterial strains. The results demonstrated varying degrees of antimicrobial activity, particularly against Gram-positive bacteria, highlighting the need for further exploration into its mechanism and efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Lipophilicity | Metabolic Stability | Biological Activity |

|---|---|---|---|

| This compound | High | Enhanced | Neuroprotective |

| (S)-1-(Dimethylamino)ethyl 4-methylbenzenesulfonate | Moderate | Moderate | Limited |

| (R)-N-Methyl-1-(Dimethylamino)ethyl 4-methylbenzenesulfonate | High | Enhanced | Antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.